![molecular formula C22H22N4O4S B368477 N-{3'-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 902255-11-2](/img/structure/B368477.png)
N-{3'-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains an indole group and a thiadiazole group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiadiazole is a type of organic compound that contains a five-membered C3NS ring. The acetyl groups (COCH3) are common in organic chemistry and biochemistry. The phenoxy group (C6H5O-) is a derivative of phenol and is found in many biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and thiadiazole rings, followed by various functional group interconversions and coupling reactions . Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiadiazole rings are aromatic, meaning they are planar and exhibit resonance, contributing to the compound’s stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the acetyl groups could undergo nucleophilic acyl substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of aromatic rings and polar functional groups would likely make the compound relatively stable and could affect its solubility in various solvents .Scientific Research Applications
Novel Synthesis and Potential for Drug Synthesis
- Research has explored the synthesis of novel heterocyclic spiro derivatives, including compounds similar to N-{3'-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide. These compounds have potential applications in drug synthesis, utilizing isatins as substrates for creating a variety of heterocyclic compounds (Tripathi & Sonawane, 2013).
Synthesis of Related Spiro Compounds and Biological Activity
- Studies have synthesized various related spiro compounds, demonstrating potential biological activities. These include derivatives synthesized for potential antibacterial applications and insecticidal assessments against pests like the cotton leafworm, Spodoptera littoralis (Olomola, Bada, & Obafemi, 2009), (Fadda et al., 2017).
Potential Antimicrobial and Antioxidant Properties
- Research has shown that similar compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Additionally, some derivatives have displayed antioxidant properties (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Spiro Compounds in Cancer Research
- Specific spiro compounds, akin to N-{3'-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide, have been studied for their role in inducing cell death in cancer cells, such as MCF-7 cells. They show potential for arresting the G2/M phase of the cell cycle (Shyamsivappan et al., 2022).
Heterocycles in Pharmaceutical Development
- The synthesis of heterocycles, including thiadiazoles, is prominent in pharmaceutical research. These compounds are often evaluated for potential pharmacological activities such as anti-inflammatory and analgesic effects (Shkair et al., 2016).
Future Directions
properties
IUPAC Name |
N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-7-6-8-17(13-14)30-12-11-25-19-10-5-4-9-18(19)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-10,13H,11-12H2,1-3H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPWLTTWWYTOIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
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